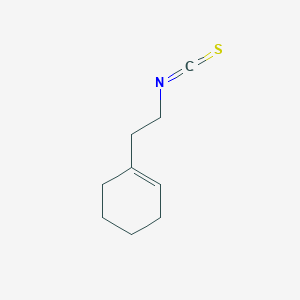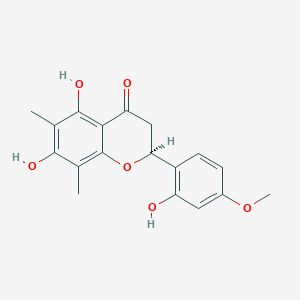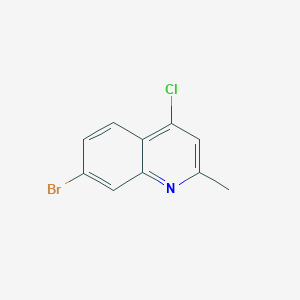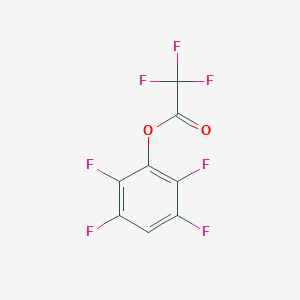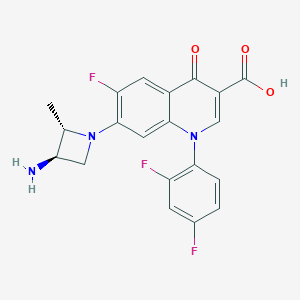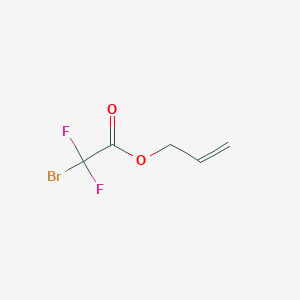
Allyl bromodifluoroacetate
Übersicht
Beschreibung
Allyl bromodifluoroacetate is a chemical compound with the molecular formula C5H5BrF2O2 . It is used in various chemical reactions and has been studied for its potential applications in different fields.
Synthesis Analysis
The synthesis of compounds similar to Allyl bromodifluoroacetate often involves the use of organozinc reagents. For instance, a cobalt-catalyzed regioselective difluoroalkylarylation of both activated and unactivated alkenes with solid arylzinc pivalates and difluoroalkyl bromides has been reported . This reaction involves a cascade Csp3-Csp3/Csp3-Csp2 bond formation under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of Allyl bromodifluoroacetate can be analyzed based on its molecular formula C5H5BrF2O2. The molecule contains an allyl group, which is a structure with a carbon-carbon double bond. The allyl group can participate in various chemical reactions due to its unique structure .
Chemical Reactions Analysis
Allyl bromodifluoroacetate, like other allyl compounds, can participate in various chemical reactions. For instance, it can undergo reactions involving the allyl group, such as allylation . Allylation is a reaction that introduces an allyl group into a molecule, which can further undergo various transformations due to the presence of the carbon-carbon double bond .
Wissenschaftliche Forschungsanwendungen
Formation of Fluorine-Containing Heteroaromatic Compounds
Allyl bromodifluoroacetate plays a crucial role in the synthesis of fluorine-containing heteroaromatic compounds. It acts as both a C1 synthon and a difluoroalkylating reagent, enabling the formation of valuable heterocycles through a one-pot cascade process . This dual functionality is unprecedented and opens up new avenues for creating complex molecules with potential applications in pharmaceuticals and agrochemicals.
Copper-Catalyzed Selective C5-H Bromination and Difluoromethylation
In the field of organic synthesis, Allyl bromodifluoroacetate is used as a bifunctional reagent in copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides . This method has broad substrate scope and provides easy access to C5-functionalized quinolones, which are important in the development of new drugs and bioactive molecules.
N-Difluoromethylation of Anilines
Allyl bromodifluoroacetate serves as a difluorocarbene source in the N-difluoromethylation of aniline derivatives . This process is significant for the modification of anilines, which are foundational structures in many pharmaceuticals, by introducing difluoromethyl groups to enhance their properties.
Biomedical Applications of Allyl-Terminated Polymers
The “allyl” functionality of compounds like Allyl bromodifluoroacetate is significant in biomedical applications. Allyl-terminated polymers, which can be synthesized using allyl bromodifluoroacetate, are used in drug delivery systems, tissue engineering, and antimicrobial coatings . These applications benefit from the ability to insert diverse architectures and functionalities into the polymers.
Conversion into Trifluoromethanes
Allyl bromodifluoroacetate can be catalytically converted into trifluoromethanes . This transformation is particularly relevant for the synthesis of compounds with trifluoromethyl groups, which are valuable in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of pharmaceuticals.
Synthesis of Fluorescent Copolymers for Bacteria Therapy
In the field of therapeutic materials, Allyl bromodifluoroacetate is used in the synthesis of unique ternary fluorescent copolymers. These copolymers have applications in effective bacteria therapy, highlighting the compound’s role in developing new materials for biomedical interventions .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Allyl bromodifluoroacetate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the development of new synthetic transformations that simplify the preparation of complex structures is a promising area of research . Additionally, the design of photoredox catalysts that absorb in the red-light region has recently stimulated intensive research .
Wirkmechanismus
Target of Action
Allyl bromodifluoroacetate is a versatile synthetic intermediate used in a variety of organic transformations . Its primary targets are typically organic compounds, such as alkenyl iodides , and Michael acceptors . These targets play a crucial role in the formation of new compounds through various chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as 1,2-Radical Migration (RaM). This involves the formation of an electron donor-acceptor complex, 1,2-radical migration, and Br-atom transfer processes . In the presence of copper powder, it can undergo a cross-coupling reaction with alkenyl or aryl iodides . When reacting with Michael acceptors, it can afford a 1,4-addition .
Biochemical Pathways
The biochemical pathways affected by allyl bromodifluoroacetate are largely dependent on the specific targets and reaction conditions. For instance, in the reaction with alkenyl iodides, it contributes to the formation of ethyl alkenyldifluoroacetates . When reacting with Michael acceptors, it leads to the formation of a,a-difluorocarboxylates . These transformations can have downstream effects on the synthesis of various organic compounds.
Result of Action
The result of allyl bromodifluoroacetate’s action is the formation of new compounds through various chemical reactions. For example, it can contribute to the synthesis of valuable substituted isopropyl carboxylates (sIPC) through a photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates . It can also lead to the formation of 1,4-addition products when reacting with Michael acceptors .
Action Environment
The action, efficacy, and stability of allyl bromodifluoroacetate can be influenced by various environmental factors. For instance, the presence of copper powder is crucial for its cross-coupling reaction with alkenyl or aryl iodides . Additionally, the reaction environment, such as the solvent used and the reaction temperature, can also impact the reaction outcomes .
Eigenschaften
IUPAC Name |
prop-2-enyl 2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZVEQMOASHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438215 | |
| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155820-76-1 | |
| Record name | 2-Propen-1-yl 2-bromo-2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155820-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



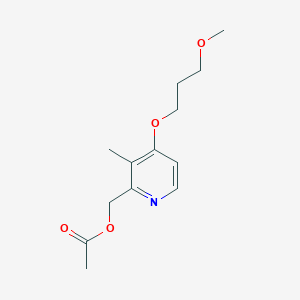
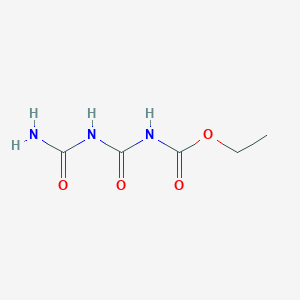

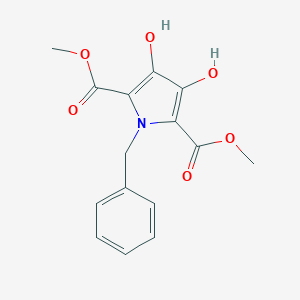
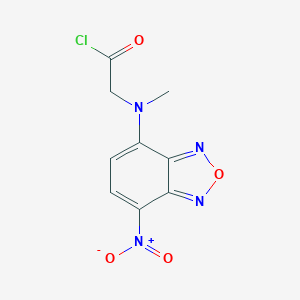
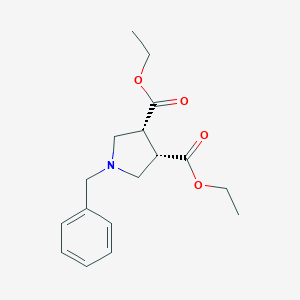
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)
